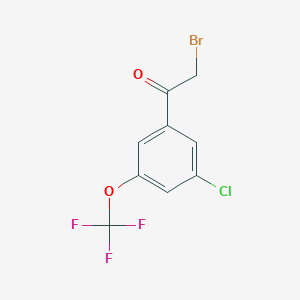

3-Chloro-5-(trifluoromethoxy)phenacyl bromide

Description

Properties

IUPAC Name |

2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETXUZFJAVNMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure the selective bromination of the acetophenone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Organic Synthesis

3-Chloro-5-(trifluoromethoxy)phenacyl bromide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce diverse functional groups into target molecules. This is particularly useful in creating complex molecular architectures necessary for pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. It acts as a building block for drug development, especially in the design of novel therapeutic agents targeting various diseases. Its reactivity towards biological targets makes it a candidate for further exploration in cancer treatment and other therapeutic areas .

Material Science

In material science, this compound is utilized to develop specialized materials with unique properties. The trifluoromethoxy group imparts distinctive characteristics that can enhance the performance of materials used in electronics and coatings .

Biological Studies

This compound is employed in biochemical assays to study enzyme inhibition and protein interactions. It provides insights into biological mechanisms and pathways, which are crucial for drug discovery and development. Its role in enzyme inhibition studies has been particularly noted in research related to cancer therapies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group imparts electron-withdrawing properties, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Density : 1.690 ± 0.06 g/cm³

- Boiling Point : 237.1 ± 35.0 °C (predicted)

- Refractive Index : 1.4980

- Hazard Class : 8 (Corrosive) .

This compound is a halogenated aromatic derivative featuring chloro, trifluoromethoxy, and bromomethyl substituents. Its structural complexity and electron-withdrawing groups make it a versatile intermediate in pharmaceuticals and agrochemicals.

Comparison with Similar Phenacyl Bromide Derivatives

Substituent Effects and Structural Variations

The compound’s activity and reactivity are influenced by the position and nature of substituents. Key analogs include:

Structural Insights :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitution reactions .

- Steric Effects : Bulkier substituents (e.g., dichloro in CAS 1806301-36-9) reduce reactivity in SN2 reactions compared to smaller groups like fluoro .

Physicochemical Properties

Boiling Points and Stability :

- The target compound’s boiling point (237.1°C) is higher than 4-(Trifluoromethoxy)phenacyl bromide (≈220°C), likely due to stronger intermolecular halogen bonding from the chloro group .

- Density : The target compound (1.690 g/cm³) is denser than 2-Fluoro-5-(trifluoromethyl)phenacyl bromide (≈1.58 g/cm³), reflecting heavier halogen content .

Hazard Profiles :

Reactivity in Alkylation :

- The bromomethyl group in the target compound undergoes efficient alkylation with amines or thiols under mild conditions, as seen in the synthesis of antimicrobial hybrids .

- Comparison : Derivatives like 2-Fluoro-5-(trifluoromethyl)phenacyl bromide show slower reaction kinetics in esterification due to steric hindrance from the trifluoromethyl group .

Pharmaceuticals :

Material Science :

- Fluorinated phenacyl bromides serve as precursors for liquid crystals and polymers, leveraging their thermal stability .

Biological Activity

3-Chloro-5-(trifluoromethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a trifluoromethoxy moiety, which contribute to its reactivity and biological properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-hydroxyphenacyl bromide with trifluoromethylating agents. These reactions are often facilitated by strong Lewis acids or other catalysts to enhance yield and selectivity. The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds related to phenacyl bromides exhibit significant antimicrobial activity. In particular, derivatives containing the trifluoromethoxy group have shown enhanced activity against various bacterial strains. For instance, studies have reported that certain phenacyl derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Table 1: Antimicrobial Activity of Phenacyl Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

| 4-Bromo-3-(trifluoromethyl)phenacyl bromide | Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from phenacyl bromides have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma). Notably, some derivatives exhibited IC50 values as low as 0.16 μM, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of Phenacyl Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.16 |

| This compound | WM266.4 | 0.12 |

The mechanism of action for compounds like this compound is believed to involve interaction with cellular targets such as DNA or specific enzymes. The trifluoromethoxy group may enhance binding affinity to these targets, thereby influencing cellular pathways involved in proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various phenacyl derivatives against a panel of pathogens. The results indicated that compounds with the trifluoromethoxy substituent consistently outperformed their non-fluorinated counterparts in terms of potency and spectrum of activity .

- Cytotoxicity Assessment : In assessing cytotoxicity, derivatives were tested on NIH/3T3 mouse embryonic fibroblast cells using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity, with a selectivity index indicating favorable safety profiles for those exhibiting significant antimicrobial or anticancer activity .

Q & A

Q. What are the key considerations for synthesizing 3-Chloro-5-(trifluoromethoxy)phenacyl bromide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. For example, phenacyl bromide derivatives are often synthesized via bromination of ketones using bromine in carbon disulfide or acetic acid . Reaction conditions such as solvent choice (e.g., ether or dichloromethane), temperature (reflux vs. ambient), and catalysts (e.g., FeCl₃ for cyclization reactions) significantly influence yield and purity . Optimize stoichiometry and monitor reaction progress using TLC or HPLC to minimize byproducts like di-brominated impurities.

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods, wear nitrile gloves, and avoid skin/eye contact due to its skin/eye irritation hazards (H315, H319) . Respiratory protection (EN 143-compliant masks) is required if ventilation is inadequate .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool (<25°C), dry, UV-protected environments. Separate from oxidizers and strong bases to prevent exothermic reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy and chloro groups). ¹⁹F NMR confirms trifluoromethoxy functionality .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (exact mass ~271.96 Da) and fragmentation patterns .

- IR Spectroscopy : Confirms carbonyl (C=O) and C-Br stretches (~1,700 cm⁻¹ and ~550 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the α-carbon adjacent to the carbonyl). Solvent effects (e.g., polarity) and leaving group stability (Br⁻) are modeled using software like Gaussian or ORCA. Compare activation energies for SN1 vs. SN2 pathways to guide solvent selection (e.g., polar aprotic solvents favor SN2) .

Q. How can contradictory results in multi-component reactions involving this compound be resolved?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from competing pathways. For example, FeCl₃-catalyzed reactions forming pyrroles require precise control of stoichiometry and temperature to avoid Michael addition intermediates . Use in-situ monitoring (e.g., LC-MS) to track intermediate formation. Re-optimize catalyst loading (5-10 mol% FeCl₃) and reaction time to suppress side reactions.

Q. What strategies mitigate decomposition or hazardous byproducts during its use in high-temperature reactions?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >100°C, as decomposition may release toxic fumes (e.g., HBr, CO) .

- Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., trifluoromethoxy phenol derivatives). Incorporate scavengers (e.g., molecular sieves) to sequester moisture, which can hydrolyze the bromide .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reaction yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate literature procedures with strict adherence to solvent purity, inert atmosphere, and equipment calibration.

- Controlled Experiments : Systematically vary one parameter (e.g., bromine equivalents) while holding others constant. Use DOE (Design of Experiments) software to identify critical factors .

Q. Why might spectroscopic data differ between synthesized batches?

- Methodological Answer : Batch-to-batch variations often stem from residual solvents (e.g., DCM) or moisture. Dry samples rigorously (e.g., over P₂O₅) and re-crystallize from anhydrous ethanol. Compare ¹H NMR spectra with literature values for trifluoromethoxy proton shifts (~6.8-7.2 ppm) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.